3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is a compound that belongs to the class of pyrrolopyridine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This compound features a brominated pyrrolopyridine structure that is linked to a hydroxyl group, contributing to its unique chemical properties. The compound has garnered attention due to its potential as a selective inhibitor of fibroblast growth factor receptors, which are implicated in various cancers and other diseases .
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can be synthesized from commercially available starting materials through various chemical reactions. It is classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative. The presence of the bromine atom enhances its reactivity, making it suitable for further modifications and applications in medicinal chemistry .
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves several steps:
For example, one synthetic route involves reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with an appropriate hydroxyl source under acidic conditions to yield 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol in moderate to high yields .
The molecular formula for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is C7H6BrN2O. Its structure consists of a fused six-membered pyridine ring and a five-membered pyrrole ring, forming an essentially planar azaindole skeleton. The bromine atom is positioned at the 3-position of the pyrrole ring, while the hydroxyl group is located at the 5-position of the pyridine ring.
Key structural data:
The compound's planar structure facilitates effective interactions with biological targets, enhancing its potential as a drug candidate .
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions allow for further functionalization of the compound, which can enhance its biological activity or tailor it for specific applications in medicinal chemistry .
The mechanism of action for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol primarily involves its interaction with specific biological targets:
Studies have shown that derivatives of this compound exhibit potent inhibitory activity against FGFRs, indicating its potential use in cancer therapeutics .
The physical properties of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol include:
The chemical properties include:
These properties make it suitable for various synthetic applications in drug development .
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol has several significant applications in scientific research:
Palladium-catalyzed cross-coupling reactions represent a cornerstone methodology for the strategic functionalization of the 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol scaffold. The C-Br bond at the 3-position demonstrates exceptional reactivity in Suzuki-Miyaura couplings, enabling the introduction of diverse aryl, heteroaryl, and alkylboronic acid partners. This transformation typically employs Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with inorganic bases (K₂CO₃ or Cs₂CO₃) in solvent systems such as toluene/water or dioxane/water at 80-100°C [2]. The bromine's reactivity follows established patterns for nucleophilic aromatic substitution, where halogen mobility significantly influences coupling efficiency.
Ligand selection critically governs both reaction kinetics and functional group tolerance. Bulky phosphine ligands (e.g., XPhos, SPhos) mitigate protodebromination side reactions during couplings with electron-deficient partners, while simultaneously suppressing undesired homo-coupling pathways. Recent optimizations have demonstrated that low catalyst loadings (0.5-2 mol%) combined with microwave irradiation (120°C, 30 min) achieve near-quantitative conversion in the synthesis of pharmaceutically relevant analogs [2] [5]. The versatility of this brominated scaffold is further evidenced by its participation in Sonogashira reactions with terminal alkynes and Heck couplings with activated alkenes, expanding access to conjugated systems relevant to materials chemistry.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-ol
Reaction Type | Catalyst System | Optimal Conditions | Key Products | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O, 85°C | 3-Aryl derivatives | 75-92% |
Sonogashira | PdCl₂(PPh₃)₂/CuI | DIPA, 70°C | 3-Alkynyl derivatives | 68-87% |
Heck | Pd(OAc)₂/P(o-tol)₃ | DMF, TEA, 100°C | 3-Alkenyl derivatives | 60-78% |
Regioselective bromination of the pyrrolo[2,3-b]pyridine nucleus demands precise control to differentiate between the electron-rich pyrrole ring and electron-deficient pyridine moiety. The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol typically employs direct electrophilic bromination of the parent heterocycle using molecular bromine (Br₂) or N-bromosuccinimide (NBS). The C3 position exhibits heightened nucleophilicity due to the electron-donating effect of the pyrrolic nitrogen, facilitating preferential attack at this site over the pyridine ring [3] [4].
Crucially, directing group strategies enable overriding inherent electronic biases. The innovative Directed Metalation Group (DMG) Dance approach utilizes temporary installation of a carbamoyl directing group at N1. This group promotes regioselective metalation at C6 via lithiation (s-BuLi, -78°C, THF), followed by bromination. Subsequent thermal migration ("dance") of the carbamoyl group to N7 then permits directed functionalization at C2, establishing a powerful route to dibrominated analogs [3]. This controlled isomerism effectively addresses the regiochemical challenges intrinsic to unsymmetrical azaindoles. Alternative pathways include halogen exchange reactions on 3-iodo precursors using CuBr or LiBr, though these methods often suffer from reduced atom economy.
Table 2: Bromination Methods for Pyrrolo[2,3-b]pyridine Derivatives
Bromination Method | Regioselectivity | Key Advantages | Limitations | Representative Compound |
---|---|---|---|---|
NBS (CHCl₃, 0°C) | C3 predominance | Mild conditions | Overbromination risk | 3-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8) |
DMG Dance (s-BuLi/Br₂) | Sequential C6 then C2 | Unprecedented regiocontrol | Multi-step synthesis | 2,6-Dibromo-7-azaindole |
Halogen Exchange | I→Br conversion | Compatible with sensitive functions | Limited to iodo precursors | 3-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS: 23688-47-3) |
The 7-azaindole core (pyrrolo[2,3-b]pyridine) displays complex reactivity patterns due to the presence of multiple coordination sites (N1, N7) and differential C-H bond acidities. Achieving site-selective modification of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol requires strategic exploitation of its inherent electronic asymmetries. The C2 position demonstrates enhanced electrophilicity due to its proximity to both nitrogen atoms, facilitating ortho-directed metalation when protected as N1-carbamoyl derivatives. This enables sequential functionalization sequences critical for generating pharmacophores [3].
Rhodium-catalyzed C-H activation has emerged as a transformative methodology for late-stage diversification. Using the azaindole nitrogen as a directing group, cationic Cp*Rh(CH₃CN)₃₂ complexes (0.5-2 mol%) catalyze oxidative alkenylation at C2 with styrenes or acrylates under mild conditions (Cu(OAc)₂ oxidant, 80°C, DCE). This approach provides direct access to styrylated derivatives with applications in fluorescent materials [8]. For C4 functionalization, pyridine N-oxide activation proves indispensable, enabling palladium-catalyzed C-H arylation with unactivated arenes that bypasses the need for prefunctionalized coupling partners [7]. These complementary strategies collectively address the regioselectivity paradox where inherent electronic biases might otherwise limit synthetic access.
Table 3: Regioselective C-H Functionalization Techniques for 7-Azaindoles
Target Position | Directing Group | Catalyst System | Coupling Partners | Application Highlights |
---|---|---|---|---|
C2 | Native N1-H | [Cp*Rh(III)]/Cu(OAc)₂ | Alkenes, Alkynes | Fluorescent materials synthesis |
C4 | N-Oxide | Pd(OAc)₂/Ag₂CO₃ | Arylboronic acids | Pharmaceutical intermediates |
C5/C6 | N1-Carbamoyl | s-BuLi/TMEDA | Electrophiles (Br₂, I₂) | Iterative bromination |
The efficiency and regiochemical outcome of pyrrolopyridine bromination exhibit profound dependence on solvent polarity, cation-chelating ability, and catalyst speciation. For electrophilic bromination of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol, aprotic solvents (DMF, DMSO) generally promote higher C3 selectivity compared to protic media due to reduced N-protonation and maintenance of the ring's inherent electronic gradient. Specifically, DMF facilitates bromine activation through halogen-bond complexation with NBS while solubilizing the heterocyclic substrate [3] [9].
Lithiation-bromination sequences demand stringent optimization of both temperature profiles (-78°C for deprotonation vs. -40°C for bromine quench) and cosolvent systems. THF remains the universal solvent for directed metalation, but addition of HMPA (10-20 vol%) significantly enhances regioselectivity by disrupting lithium amide aggregates and promoting chelation-controlled metalation at C6 over C2/C4. Catalyst selection for transition-metal-mediated bromination focuses on minimizing residual metal contamination – a critical concern for pharmaceutical intermediates. Recent protocols employ Pd scavengers (SiliaMetS® Thiol, polymer-bound triphenylphosphine) during workup to reduce Pd levels to <5 ppm while maintaining isolated yields >85% [2] [4].
Table 4: Solvent and Additive Effects on Bromination Efficiency
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8